Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
Description
This structure combines aromaticity with phosphonic acid functionality, enabling diverse applications in coordination chemistry, material science, and agrochemicals. The pyridinyl moiety enhances metal-binding capabilities, while the phosphonic acid groups confer acidity and solubility in polar solvents, making it suitable for catalytic systems or surface modifications .
Properties
CAS No. |
652989-82-7 |
|---|---|
Molecular Formula |
C7H11NO6P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2-phosphono-1-pyridin-4-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
LMEUGMVMKAWITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis
A widely used method involves the hydrolysis of dialkyl phosphonate esters under acidic conditions. For example, benzyl diethyl phosphonate derivatives are refluxed with aqueous hydrochloric acid (6 M) for 12–24 hours, yielding phosphonic acids with >80% efficiency. Applied to [2-phosphono-1-(4-pyridinyl)ethyl]-, this method requires:
- Starting material : Diethyl [2-(4-pyridinyl)ethyl]bisphosphonate.
- Conditions : Reflux in HCl (6 M) at 110°C for 18 hours.
- Workup : Neutralization with NaOH, followed by recrystallization in ethanol/water.
Mechanistic Insight :
Acid catalysis protonates the ester oxygen, facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, with successive cleavage of alkoxy groups.
Bromotrimethylsilane (BrSiMe₃) Mediated Deprotection
BrSiMe₃ selectively cleaves phosphonate esters under mild conditions (0–25°C, 2–6 hours). This method is ideal for acid-sensitive substrates:
- Procedure : Diethyl [2-(4-pyridinyl)ethyl]bisphosphonate is treated with BrSiMe₃ in dichloromethane.
- Yield : 85–92% after silica gel chromatography.
Advantages :
- Avoids harsh acidic conditions.
- Compatible with substrates containing labile functional groups.
Michaelis-Arbuzov Reaction
Bis-Alkylation of Phosphite Esters
The Michaelis-Arbuzov reaction enables the introduction of two phosphonate groups. A pyridinyl ethyl halide reacts with trialkyl phosphite:
- Reagents : 1-(4-Pyridinyl)ethyl bromide + triethyl phosphite.
- Conditions : 120°C, 8 hours under nitrogen.
- Intermediate : Diethyl [2-(4-pyridinyl)ethyl]bisphosphonate.
- Yield : 70–75% after distillation.
Limitations :
- Requires stoichiometric halide, increasing costs.
- Competing side reactions (e.g., elimination) reduce efficiency.
Catalytic Phosphorylation
Transition Metal-Catalyzed C–P Bond Formation
Palladium or nickel catalysts facilitate direct phosphorylation of pyridinyl ethyl precursors. For example:
- Substrate : 4-Vinylpyridine.
- Reagents : HP(O)(OEt)₂, Pd(OAc)₂ (5 mol%), DCPE ligand.
- Conditions : 80°C in DMF, 12 hours.
- Yield : 65% bisphosphonate ester, hydrolyzed to target compound.
Key Considerations :
- Ligand choice (e.g., DCPE) minimizes β-hydride elimination.
- Solvent polarity impacts regioselectivity.
Multi-Component Reactions (MCRs)
Kabachnik–Fields Reaction
This one-pot method combines 4-pyridinecarboxaldehyde, ethylenediamine, and dialkyl phosphite:
- Conditions : FeCl₃ (10 mol%), ethanol, 60°C.
- Intermediate : Cyclic α-aminophosphonate, oxidized to bisphosphonic acid.
- Yield : 55–60% after column purification.
Advantages :
- Atom-economical.
- Reduces purification steps.
Comparative Analysis of Methods
Purification and Characterization
Chemical Reactions Analysis
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, palladium catalysts, and visible-light illumination . For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination produces aryl phosphonates . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various aryl phosphonates and related compounds.
Scientific Research Applications
Drug Development
Phosphonic acid derivatives have been extensively studied for their potential as pharmaceuticals. Notable applications include:
- Antiviral Agents : Compounds such as adefovir dipivoxil, a prodrug derived from phosphonates, have been approved for treating Hepatitis B. The prodrug format enhances membrane permeability, improving therapeutic efficacy .
- Antibiotics : Fosmidomycin, targeting the MEP pathway in bacteria, exemplifies the use of phosphonic acids in antibiotic development. Its derivatives have shown promise against various pathogens .
- Bone-targeting Drugs : The high affinity of phosphonic acids for calcium ions has led to their incorporation into drugs like alendronate and zoledronate, used in treating osteoporosis and bone metastases .
Immunotherapy
Phosphonic acids also play a role in immunotherapy. They can activate γδ T cells, which respond to non-peptidic antigens. This property is being explored for developing novel immunotherapeutic strategies against tumors and infections .
Water Treatment
Phosphonic acids are utilized in water treatment processes due to their ability to prevent scale formation by inhibiting the precipitation of minerals. Their application helps maintain the efficiency of water systems and reduces maintenance costs .
Agricultural Uses
In agriculture, phosphonates are employed as pesticides and fertilizers. For instance, compounds like Fosetyl-Al serve as fungicides, while potassium phosphite is used to combat plant diseases .
Materials Science Applications
Phosphonic acids are integral to materials science, particularly in:
- Surface Functionalization : They can immobilize organic or organometallic molecules on metal oxide surfaces, enhancing the properties of materials used in catalysis and sensors .
- Coatings : Phosphonic acid-based coatings are applied to superparamagnetic iron oxides for use as contrast agents in magnetic resonance imaging .
Case Studies
| Application Area | Case Study Example | Findings |
|---|---|---|
| Drug Development | Adefovir Dipivoxil | Enhanced antiviral activity due to prodrug formulation |
| Immunotherapy | γδ T Cell Activation | Phosphonic acid derivatives activate immune responses against tumors |
| Water Treatment | Scale Inhibition Studies | Effective prevention of mineral scaling in industrial water systems |
| Agricultural Chemistry | Use of Fosetyl-Al | Effective fungicide against various plant pathogens |
Mechanism of Action
The mechanism of action of phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. The presence of the phosphonic acid group allows it to mimic natural phosphates, enabling it to bind to enzymes and other proteins involved in cellular processes . This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The pyridine ring further enhances its binding affinity and specificity, making it a potent bioactive compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Alkyl-Substituted Phosphonic Acids
Simpler alkyl phosphonic acids, such as methyl phosphonic acid (MPA) and ethyl phosphonic acid, lack aromatic substituents but share the P–C bond critical for hydrolytic stability. MPA is a hydrolysis product of organophosphate nerve agents and exhibits low toxicity in environmental settings . Ethyl phosphonic acid derivatives, such as those in herbicidal applications (e.g., compound 322 in ), show EC₅₀ values of <0.1 mM against weeds, suggesting that the target compound’s pyridinyl substitution may modulate bioactivity through improved target-site binding .
Aromatic Phosphonic Acids
- Phenylphosphonic acid (CAS 1571-33-1): Shares aromaticity but lacks the ethyl-phosphono bridge. Its logPₒcₜ/water value (0.49) and solubility (logWS = -6.62) indicate moderate hydrophobicity, whereas the pyridinyl group in the target compound may increase polarity and aqueous solubility .
- Coumarin-phosphonic acid hybrids : highlights 2-chloro-ethyl-phosphonic acid as a plant growth regulator, reducing stem elongation by 40–60% in grasses. The target compound’s pyridinyl-ethyl backbone could mimic this activity but with altered pharmacokinetics due to aromatic conjugation .
Complex Organophosphate Analogs
- TDCPP (tris(1,3-dichloro-2-propyl) phosphate): A flame retardant structurally distinct but functionally analogous in environmental persistence.
- Thienopyrimidine-phosphonic acid derivatives (): These compounds, used in kinase inhibition, demonstrate how phosphonic acid groups enhance binding to enzymatic pockets. The target compound’s pyridine ring may similarly anchor to metal ions or biological targets .
Physicochemical and Toxicological Data
Table 1: Key Properties of Phosphonic Acid Derivatives
Dermal Penetration
suggests that dermal penetration coefficients for phosphonic acids are similar due to shared physicochemical traits (e.g., molecular weight ~200–250 g/mol, polar surface area >90 Ų). The target compound’s pyridinyl group may slightly reduce permeability compared to alkyl analogs .
Biological Activity
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- is a compound of significant interest due to its biological activity, particularly in relation to its structural similarity to phosphate esters and carboxylic acids. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonic acid group attached to a pyridine ring, which enhances its potential for biological interaction. The presence of the phosphonic acid group allows it to mimic natural phosphates, facilitating binding to various enzymes and proteins involved in cellular processes.
The biological activity of phosphonic acids is primarily attributed to their ability to act as competitive inhibitors for enzyme active sites. This is due to their structural resemblance to phosphate esters, which are crucial in many biochemical pathways. The binding affinity of phosphonates can lead to significant modulation of enzymatic activity, impacting various metabolic processes.
Biological Activity Overview
- Enzyme Inhibition : Phosphonic acids can inhibit enzymes by mimicking substrates or cofactors. This inhibition can be reversible or irreversible depending on the specific interactions with the enzyme's active site.
- Antimicrobial Activity : Some studies have shown that phosphonic acid derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antitumor Activity : Research indicates that certain phosphonic compounds can inhibit tumor cell proliferation and induce apoptosis. For instance, compounds similar in structure have demonstrated significant anti-proliferative effects against various cancer cell lines.
Antitumor Activity
A study on a related compound highlighted its anti-proliferative properties against A431 human tumor cells, showing an IC50 value of . This suggests that modifications in the side chains of phosphonic acids can enhance their biological activity.
Enzyme Interaction Studies
Research has demonstrated that phosphonates can interfere with critical metabolic pathways by inhibiting enzymes involved in phosphorylation processes. For example, the biosynthesis pathways for natural products containing phosphonates reveal their potential as inhibitors for key enzymes .
Data Table: Biological Activities of Phosphonic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
